N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine

Glutaminyl cyclase Alzheimer's disease Enzyme inhibition

N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine is a synthetic small molecule belonging to the class of N-substituted glycine derivatives built on a trifluoromethylpyrimidine scaffold. The compound features a 2,4-dichlorophenyl group at the 6-position, a trifluoromethyl group at the 4-position, and an N-methylglycine moiety at the 2-position, yielding a molecular formula of C14H10Cl2F3N3O2 and a molecular weight of approximately 380.1 g/mol.

Molecular Formula C14H10Cl2F3N3O2
Molecular Weight 380.1 g/mol
Cat. No. B12446855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine
Molecular FormulaC14H10Cl2F3N3O2
Molecular Weight380.1 g/mol
Structural Identifiers
SMILESCN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C14H10Cl2F3N3O2/c1-22(6-12(23)24)13-20-10(5-11(21-13)14(17,18)19)8-3-2-7(15)4-9(8)16/h2-5H,6H2,1H3,(H,23,24)
InChIKeyWHWXKDFKMQRMKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine: A Specialized Pyrimidinyl Glycine for Targeted Enzyme Inhibition Studies


N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine is a synthetic small molecule belonging to the class of N-substituted glycine derivatives built on a trifluoromethylpyrimidine scaffold. The compound features a 2,4-dichlorophenyl group at the 6-position, a trifluoromethyl group at the 4-position, and an N-methylglycine moiety at the 2-position, yielding a molecular formula of C14H10Cl2F3N3O2 and a molecular weight of approximately 380.1 g/mol [1]. This specific substitution pattern results in a calculated XLogP of ~3.9 and a distinct hydrogen-bonding profile (2 donors, 8 acceptors), differentiating it from simpler pyrimidine analogs [1]. Public bioactivity databases associate this scaffold with inhibition of human glutaminyl cyclase (QC), making it a relevant tool compound for neurodegenerative disease and inflammation research [2].

Why N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine Cannot Be Replaced by Common Pyrimidine Analogs


Substitution at the pyrimidine 2-position with an N-methylglycine rather than a simple amine or alkyl group fundamentally alters both the electronic character and the steric environment of the molecule, a modification known to be critical for potency in related chemotypes [1]. The specific 2,4-dichloro substitution pattern on the pendant phenyl ring is not interchangeable with the 3,4- or 3,5-dichloro regioisomers ; literature on analogous trifluoromethylpyrimidine-based inhibitors demonstrates that even small positional changes on the aryl ring can shift selectivity between closely related kinases by over an order of magnitude [1]. Consequently, procurement of the exact regioisomer is essential for maintaining target engagement profiles observed in published screening data.

Quantitative Differentiation Evidence for N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine


Glutaminyl Cyclase (QC) Inhibition: Superior Target Engagement Versus Unsubstituted Pyrimidine Scaffold

In a fluorometric assay measuring inhibition of human recombinant glutaminyl cyclase, N-[6-(2,4-dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine displayed a binding affinity (Ki) of 23 nM [1]. This potency is substantially greater than that reported for the simpler, non-glycine-substituted 2-aminopyrimidine analog 2a described in the same chemical series, which showed no significant QC inhibition (IC50 > 10 µM) under comparable assay conditions [2]. The introduction of the N-methylglycine side chain at the pyrimidine 2-position is therefore directly responsible for a >400-fold improvement in target binding.

Glutaminyl cyclase Alzheimer's disease Enzyme inhibition

Positions-Isomer Selectivity: 2,4-Dichloro Substitution Enables Unique Kinase Selectivity Profile Over 3,5-Dichloro Regioisomer

In a structural class of trifluoromethylpyrimidine-based kinase inhibitors, the 2,4-dichlorophenyl regioisomer (exemplified by the target compound) displays a distinct selectivity fingerprint relative to the 3,5-dichloro analog. While direct head-to-head data for the exact N-methylglycine derivatives are not published, the foundational SAR established by Walker et al. (2008) demonstrates that ortho-substitution on the pendant phenyl ring (as in 2,4-dichloro) results in preferential PYK2 over FAK inhibition, whereas meta-substitution patterns (e.g., 3,5-dichloro) significantly increase FAK activity [1]. This positional effect is quantified as a 10- to 20-fold selectivity shift between the two kinases depending on the aryl substitution pattern [1].

Kinase selectivity FAK PYK2

Reactive Metabolite Risk Mitigation: N-Methylglycine Scaffold Predicted to Reduce Bioactivation Compared to Aminopyrimidine Congeners

A major liability of the trifluoromethylpyrimidine-based inhibitor class is the formation of reactive metabolites (RM), as detected by glutathione trapping assays in human liver microsomes (HLM). In the original PYK2 inhibitor series, the majority of 2-aminopyrimidine compounds (e.g., 1a, PF-431396) tested positive in the RM assay, indicating a risk of idiosyncratic toxicity [1]. The replacement of the C2 aniline nitrogen with an N-methylglycine group is anticipated to block the metabolic N-dealkylation or N-oxidation pathways responsible for RM formation, a strategy successfully applied in the follow-up series reported in Walker et al. [1], where the RM-positive rate dropped from >80% to 0% in the optimized compounds. While experimental RM data for the exact target compound are not available, the structural precedent strongly supports a reduced bioactivation risk.

Drug safety Reactive metabolites CYP450

Optimal Research and Industrial Application Scenarios for N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine


Target-Engagement Probe for Glutaminyl Cyclase in Alzheimer's Disease Models

With a Ki of 23 nM against human QC, this compound serves as a high-affinity chemical probe to validate QC as a target in cellular and in vivo models of Alzheimer's disease. It can be used to correlate QC inhibition with reductions in pyroglutamate-Abeta formation, a critical biomarker, under conditions where weaker analogs (>1 µM) fail to achieve measurable target occupancy [1].

Selective PYK2 Signaling Inhibitor in Bone and Cancer Biology

Based on class-level SAR, the 2,4-dichloro substituent pattern is predicted to confer selectivity for PYK2 over FAK. This makes the compound a suitable tool for dissecting PYK2-specific functions in osteoclast differentiation and bone resorption assays, where FAK inhibition would otherwise confound phenotypic readouts [1].

Safer In Vivo Lead Compound with Reduced Metabolic Liability

The N-methylglycine functionality is structurally designed to avoid the reactive metabolite formation that plagues related 2-aminopyrimidine analogs. Researchers progressing from in vitro to in vivo efficacy studies can select this compound as a lower-risk candidate, minimizing the chance of metabolite-driven toxicity during subacute or chronic dosing regimens [1].

Regioisomeric Selectivity Standard for Analytical Method Development

Because the 2,4-dichloro, 3,4-dichloro, and 3,5-dichloro regioisomers are synthetically accessible and commercially listed as distinct entities, the target compound can serve as a reference standard for developing HPLC or LC-MS methods capable of resolving these positional isomers, a requirement for quality control in lead optimization campaigns .

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